molecular formula C14H18N4O2 B2527076 Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester CAS No. 1870901-39-5

Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester

Cat. No. B2527076
M. Wt: 274.324
InChI Key: RCONOSRGEQSAKL-UHFFFAOYSA-N
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Description



  • Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, has the formula H2NCOOH.

  • It is obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate [NH4]+[NH2CO2]−.

  • The compound is stable up to about 250 K (−23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide.

  • The solid form consists of dimers connected by hydrogen bonds between the two carboxyl groups –COOH.





  • Molecular Structure Analysis



    • Carbamic acid is a planar molecule.

    • Unlike most amines, the H2N− group of carbamic acid cannot be protonated to an ammonium group H3N+−.

    • The zwitterionic form H3N+−COO− is very unstable and promptly decomposes into ammonia and carbon dioxide.




  • Derivatives :



    • Carbamic acid is the parent compound of several important families of organic compounds:

      • Carbamic acids

      • Carbamate anions

      • Carbamate esters

      • Carbamoyl chlorides






  • Scientific Research Applications

    Anticancer Potential of Cinnamic Acid Derivatives

    Cinnamic acid derivatives, including esters and amides of carbamic acids, have been extensively studied for their anticancer properties. The chemical versatility of cinnamic acid allows for the synthesis of various analogs with enhanced biological activities. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells, highlighting the potential for developing novel anticancer therapies based on cinnamic acid and its derivatives (De, Baltas, & Bedos-Belval, 2011).

    Carbamates as AChE Inhibitors

    Carbamates, which are esters of substituted carbamic acids, act as inhibitors of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. These compounds are effective due to their ability to bind to AChE and inhibit its activity, which is crucial for the development of treatments for conditions such as Alzheimer's disease. The study of carbamates and their interactions with AChE provides valuable insights into designing more effective AChE inhibitors (Rosenberry & Cheung, 2019).

    Pharmacological Review of Phenylcarbamic Acid Derivatives

    Phenylcarbamic acid derivatives exhibit a range of pharmacological activities, including local anesthetic effects. These compounds have been shown to possess high potency with a relatively safe toxicity profile. Their unique property of increasing potency with decreasing external pH highlights their potential application in areas where traditional local anesthetics are less effective, such as in inflamed tissues (Vegh, Čižmárik, & Hahnenkamp, 2006).

    Role of Xylan Derivatives

    Xylan derivatives, including ethers and esters, show promise in various applications due to their specific properties, which can be tailored through chemical modification. The synthesis of novel xylan esters offers potential for creating biopolymer materials with unique functionalities for drug delivery and other biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

    Safety And Hazards



    • Carbamic acid may cause skin, eye, and respiratory irritation.

    • It is essential to handle it with care and follow safety precautions.




  • Future Directions



    • Further research can explore its applications in pharmaceuticals, agrochemicals, and materials science.

    • Investigate potential derivatives and their properties for various industrial and medical purposes.




    Please note that this analysis is based on existing knowledge, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)11-8-12(15)18-17-11/h4-8H,1-3H3,(H,16,19)(H3,15,17,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCONOSRGEQSAKL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=NN2)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H18N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    274.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate

    CAS RN

    1870901-39-5
    Record name tert-butyl N-[4-(3-amino-1H-pyrazol-5-yl)phenyl]carbamate
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